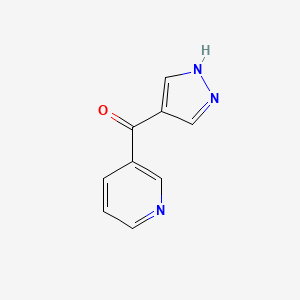
(Pyrazol-4-YL)(pyridin-3-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyrazol-4-YL)(pyridin-3-YL)methanone is a heterocyclic compound that features both pyrazole and pyridine rings. These nitrogen-containing heterocycles are known for their diverse biological activities and are commonly found in various natural products, pharmaceuticals, and agrochemicals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrazol-4-YL)(pyridin-3-YL)methanone typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . This reaction forms a pyrazoline derivative, which is then further processed to yield the desired compound. The reaction conditions include maintaining the reaction mixture at a specific temperature and using appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies such as ultrasound and microwave-assisted reactions are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
(Pyrazol-4-YL)(pyridin-3-YL)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives
科学的研究の応用
(Pyrazol-4-YL)(pyridin-3-YL)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
作用機序
The mechanism of action of (Pyrazol-4-YL)(pyridin-3-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, its aromatic rings can participate in π-π interactions, further modulating its activity. detailed studies on the exact molecular targets and pathways are still ongoing.
類似化合物との比較
Similar Compounds
Similar compounds to (Pyrazol-4-YL)(pyridin-3-YL)methanone include other pyrazole and pyridine derivatives, such as:
- Pyrazolo[3,4-b]pyridine derivatives
- 1,3-Diphenyl-1H-pyrazol-4-yl derivatives
- 2-Methylimidazo[1,2-a]pyridin-3-yl derivatives
Uniqueness
This compound stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications, making it a valuable compound for various fields of research and industry.
特性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
1H-pyrazol-4-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(8-5-11-12-6-8)7-2-1-3-10-4-7/h1-6H,(H,11,12) |
InChIキー |
YYMDAORJFVZTQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















